molecular formula C23H26N2O3 B2925375 N-[4-(dimethylamino)benzyl]-N-(furan-2-ylmethyl)-2-(4-methylphenoxy)acetamide CAS No. 879925-46-9

N-[4-(dimethylamino)benzyl]-N-(furan-2-ylmethyl)-2-(4-methylphenoxy)acetamide

Cat. No.: B2925375
CAS No.: 879925-46-9
M. Wt: 378.472
InChI Key: XAUFQGRZJWKWCR-UHFFFAOYSA-N
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Description

N-[4-(dimethylamino)benzyl]-N-(furan-2-ylmethyl)-2-(4-methylphenoxy)acetamide is a synthetic chemical compound of interest in medicinal chemistry research. The structure of this acetamide derivative incorporates several pharmacologically significant motifs, including a dimethylaminobenzyl group and a furanylmethyl group. Compounds featuring the dimethylamine (DMA) pharmacophore are recognized for their diverse biological activities and are present in numerous FDA-approved drugs . The DMA functional group is known to contribute favorable properties to drug-like molecules, including enhanced water solubility and bioavailability, which are critical for pharmacokinetic performance . Acetamide derivatives are a widely explored class in drug discovery, serving as key scaffolds for developing inhibitors for various enzymes, such as carbonic anhydrases, which are therapeutic targets for conditions like cancer and glaucoma . Similarly, the furan heterocycle is a common building block in the synthesis of bioactive molecules. While the specific biological profile and mechanism of action for this particular compound require further investigation, its sophisticated structure makes it a valuable chemical tool for researchers. Potential applications include use as a building block in organic synthesis, a starting point for the development of new therapeutic agents, or a candidate for high-throughput screening against novel biological targets. This product is intended For Research Use Only and is not for diagnostic or therapeutic procedures.

Properties

IUPAC Name

N-[[4-(dimethylamino)phenyl]methyl]-N-(furan-2-ylmethyl)-2-(4-methylphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N2O3/c1-18-6-12-21(13-7-18)28-17-23(26)25(16-22-5-4-14-27-22)15-19-8-10-20(11-9-19)24(2)3/h4-14H,15-17H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAUFQGRZJWKWCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OCC(=O)N(CC2=CC=C(C=C2)N(C)C)CC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-[4-(dimethylamino)benzyl]-N-(furan-2-ylmethyl)-2-(4-methylphenoxy)acetamide is a synthetic compound that has garnered interest for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, focusing on its antitumor, antimicrobial properties, and mechanisms of action based on recent research findings.

Chemical Structure and Properties

The compound's structure is characterized by a furan ring, a dimethylamino group, and a phenoxy acetamide moiety. Its molecular formula is C24H29N3OC_{24}H_{29}N_{3}O, with a molecular weight of approximately 407.517 g/mol.

PropertyValue
Molecular FormulaC24H29N3OC_{24}H_{29}N_{3}O
Molecular Weight407.517 g/mol
Chemical StructureChemical Structure

Antitumor Activity

Recent studies have demonstrated that compounds similar to this compound exhibit significant antitumor activity. For instance, research involving 2D and 3D cell culture assays revealed that certain derivatives effectively inhibit the proliferation of cancer cells, particularly in lung cancer cell lines such as A549 and HCC827.

Case Study: Antitumor Efficacy

A study assessed the cytotoxic effects of various furan derivatives on human lung cancer cell lines. The results indicated that the compound exhibited an IC50 value of approximately 6.26 μM against HCC827 cells in 2D assays, significantly lower than in 3D assays (IC50 ~20.46 μM), suggesting enhanced efficacy in traditional culture conditions .

Antimicrobial Activity

In addition to antitumor properties, compounds related to this compound have shown promising antimicrobial activity. Studies indicate that these compounds can inhibit bacterial growth effectively, with some exhibiting broad-spectrum activity against various pathogens.

The proposed mechanisms for the biological activity include:

  • DNA Binding : Many furan derivatives interact with DNA, inhibiting DNA-dependent enzymes and thereby affecting cellular proliferation.
  • Cell Cycle Arrest : Some studies suggest that these compounds induce cell cycle arrest in cancer cells, leading to apoptosis.

Research Findings

A comprehensive review of literature indicates that the biological activity of this compound can be attributed to its structural features. The presence of the dimethylamino group enhances its lipophilicity, facilitating better membrane permeability and cellular uptake.

Comparative Biological Activity Table

CompoundAntitumor IC50 (μM)Antimicrobial ActivityMechanism of Action
N-[4-(dimethylamino)benzyl]-...6.26YesDNA binding, apoptosis induction
Similar furan derivativesVariesBroad-spectrumCell cycle arrest

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